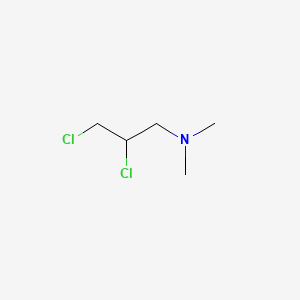
2,3-Dichloro-n,n-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-n,n-dimethylpropan-1-amine is an organic compound with the molecular formula C5H11Cl2N It is a derivative of propanamine, where two chlorine atoms are substituted at the 2nd and 3rd positions, and the nitrogen atom is dimethylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-n,n-dimethylpropan-1-amine typically involves the chlorination of n,n-dimethylpropan-1-amine. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,3-Dichloro-n,n-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of n,n-dimethylpropan-1-amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or peracids.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of n,n-dimethylpropan-1-amine derivatives.
Oxidation: Formation of n,n-dimethylpropan-1-amine oxides.
Reduction: Formation of n,n-dimethylpropan-1-amine.
科学的研究の応用
2,3-Dichloro-n,n-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,3-Dichloro-n,n-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and dimethylamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,3-Dichloropropylamine: Similar structure but lacks the dimethyl groups on the nitrogen atom.
n,n-Dimethylpropan-1-amine: Similar structure but lacks the chlorine atoms.
2-Chloro-n,n-dimethylpropan-1-amine: Contains only one chlorine atom.
Uniqueness
2,3-Dichloro-n,n-dimethylpropan-1-amine is unique due to the presence of both chlorine atoms and the dimethylamine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
5443-48-1 |
|---|---|
分子式 |
C5H11Cl2N |
分子量 |
156.05 g/mol |
IUPAC名 |
2,3-dichloro-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H11Cl2N/c1-8(2)4-5(7)3-6/h5H,3-4H2,1-2H3 |
InChIキー |
PWRALTDUHCCTCT-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
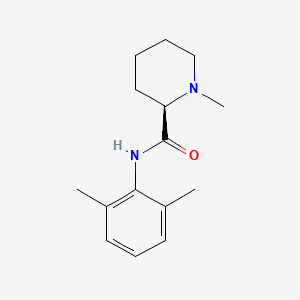
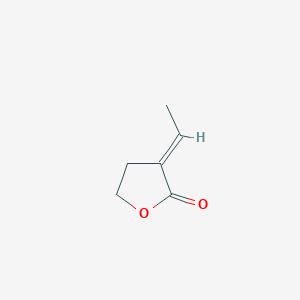
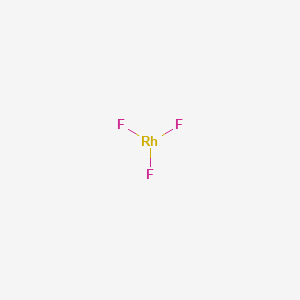
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
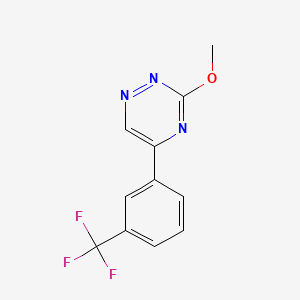
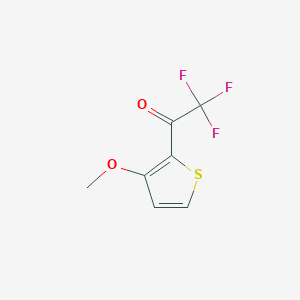

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

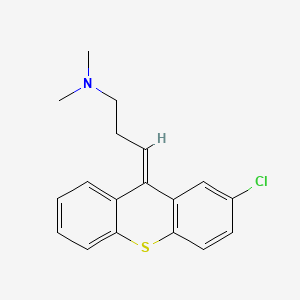
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
